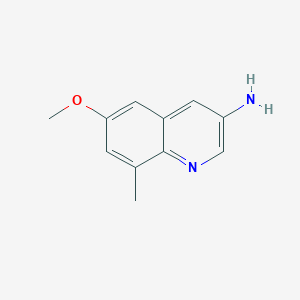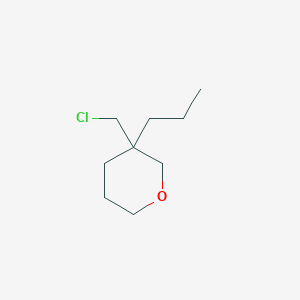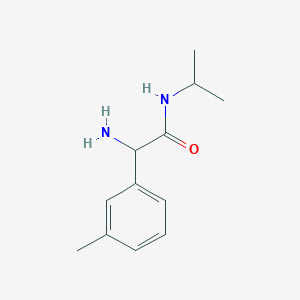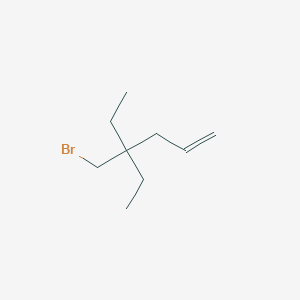
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chiral organic compound with a unique structure that includes a methoxy group and a tetrahydronaphthalene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 6-methoxy-1-tetralone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions often include the use of solvents like ethanol or methanol and a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) under hydrogen gas to achieve the reduction of the precursor compounds efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.
Applications De Recherche Scientifique
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxy-1-tetralone: A precursor in the synthesis of (1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.
1-tetralone: Lacks the methoxy group but shares the tetrahydronaphthalene backbone.
1,2,3,4-tetrahydronaphthalene: The fully saturated version without any functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
(1R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3/t11-/m1/s1 |
Clé InChI |
IVSJZMUJOFGIOR-LLVKDONJSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)[C@@H](CCC2)O |
SMILES canonique |
COC1=CC2=C(C=C1)C(CCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)



![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)



![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)

![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
